molecular formula C9H13FN4 B13837626 5-Fluoro-6-piperazin-1-ylpyridin-2-amine

5-Fluoro-6-piperazin-1-ylpyridin-2-amine

Cat. No.: B13837626
M. Wt: 196.22 g/mol
InChI Key: KFDZBMOLOUQIBT-UHFFFAOYSA-N
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Description

5-Fluoro-6-piperazin-1-ylpyridin-2-amine is a fluorinated pyridine derivative. Compounds containing fluorine atoms are of significant interest due to their unique physical, chemical, and biological properties. The presence of fluorine in the aromatic ring often results in reduced basicity and reactivity compared to their chlorinated and brominated analogues

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction, where a suitable fluorinating agent is used to replace a leaving group on the pyridine ring . The reaction conditions often require the use of a base and a solvent, such as dimethyl sulfoxide (DMSO) or acetonitrile, to facilitate the reaction.

Industrial Production Methods

Industrial production of fluorinated pyridines, including 5-Fluoro-6-piperazin-1-ylpyridin-2-amine, often involves large-scale nucleophilic substitution reactions. The process may include the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions . Additionally, the use of automated systems can help in monitoring and controlling the reaction parameters to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-piperazin-1-ylpyridin-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

5-Fluoro-6-piperazin-1-ylpyridin-2-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Fluoro-6-piperazin-1-ylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity to various biological targets, such as enzymes and receptors . This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-6-piperazin-1-ylpyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct physical, chemical, and biological properties. The presence of both fluorine and piperazine moieties in the same molecule can result in unique interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H13FN4

Molecular Weight

196.22 g/mol

IUPAC Name

5-fluoro-6-piperazin-1-ylpyridin-2-amine

InChI

InChI=1S/C9H13FN4/c10-7-1-2-8(11)13-9(7)14-5-3-12-4-6-14/h1-2,12H,3-6H2,(H2,11,13)

InChI Key

KFDZBMOLOUQIBT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=CC(=N2)N)F

Origin of Product

United States

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